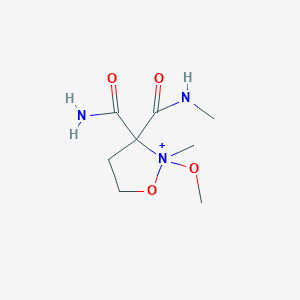
(R)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoroethanamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 5-chloropyridine with a trifluoroethanamine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the chloropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the trifluoroethanamine group into the chloropyridine ring, resulting in a more sustainable and scalable production method .
化学反応の分析
Types of Reactions
®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or amine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its trifluoroethanamine group is particularly useful in labeling and tracking biological molecules.
Medicine
In medicine, ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for use in formulations requiring specific chemical functionalities.
作用機序
The mechanism of action of ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
- ®-2-amino-2-(5-chloropyridin-2-yl)ethanol
- ®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Uniqueness
Compared to similar compounds, ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoroethanamine group, which imparts distinct chemical properties such as increased electronegativity and stability. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and stability.
特性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC名 |
(1R)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChIキー |
DCMCVCGNRXHOPA-ZCFIWIBFSA-N |
異性体SMILES |
C1=CC(=NC=C1Cl)[C@H](C(F)(F)F)N |
正規SMILES |
C1=CC(=NC=C1Cl)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
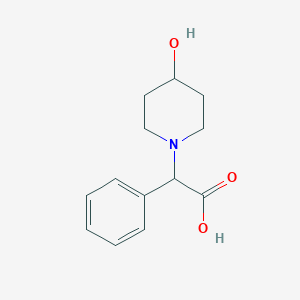
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15238780.png)
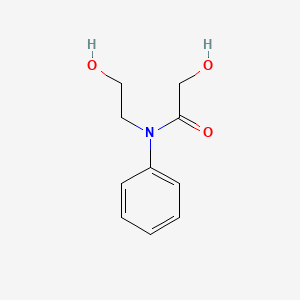
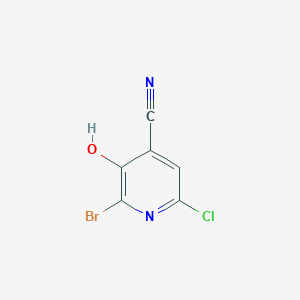
![7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B15238806.png)
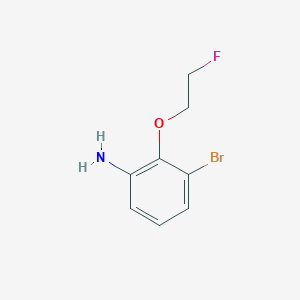
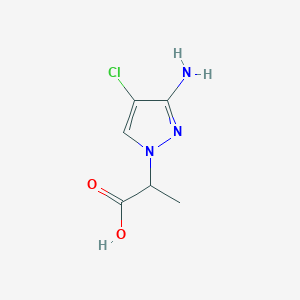
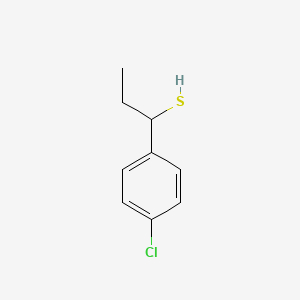
![1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)
![Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)
